molecular formula C11H10N2OS B13508396 N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B13508396
M. Wt: 218.28 g/mol
InChI Key: VCKQZTWJBZVRNV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring, which is known for its diverse biological activities, and a carboxamide group, which can enhance its binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylphenylamine with thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3-thiazole-5-carboxamide
  • N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide
  • N-(4-fluorophenyl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This property can make it more effective in reaching intracellular targets compared to its halogenated analogs .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(4-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-12-7-15-10/h2-7H,1H3,(H,13,14)

InChI Key

VCKQZTWJBZVRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=CS2

Origin of Product

United States

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